tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
Overview
Description
Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: is a chemical compound with a complex structure, primarily used in organic synthesis and research applications. This compound features a tert-butyl group, a hydrazinecarboxylate moiety, and a phenyl ring substituted with an ethoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. One common synthetic route includes:
Bromination: : The phenyl ring is brominated to introduce a bromo group at the desired position.
Hydrazine Formation: : The bromo group is then converted to a hydrazine derivative through nucleophilic substitution with hydrazine.
Esterification: : The hydrazine derivative undergoes esterification with an ethyl ester to form the ethoxycarbonyl group.
Protection: : The hydrazine group is protected using a tert-butyl group to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: can undergo various chemical reactions, including:
Oxidation: : The hydrazine group can be oxidized to form a diazo compound.
Reduction: : The compound can be reduced to form a hydrazine derivative.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of diazo compounds.
Reduction: : Hydrazine derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: is used in various scientific research fields:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: : It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, participating in various biochemical reactions. The phenyl ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:
Hydrazinecarboxylate derivatives: : These compounds share the hydrazinecarboxylate moiety but differ in their substituents.
Phenyl ethoxycarbonyl derivatives: : These compounds have similar phenyl and ethoxycarbonyl groups but lack the hydrazine functionality.
Properties
IUPAC Name |
ethyl 4-[1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABWHANJGIRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737339 | |
Record name | tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-88-1 | |
Record name | 1,1-Dimethylethyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870822-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-{1-[4-(ethoxycarbonyl)phenyl]ethyl}hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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